1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile
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Overview
Description
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazoles have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The trifluoromethyl group in this compound enhances its chemical stability and bioactivity, making it a valuable molecule in various scientific research fields.
Preparation Methods
The synthesis of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid to form the benzimidazole core.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production: Large-scale production often employs catalytic methods to enhance yield and purity, utilizing catalysts like palladium or copper in the presence of suitable ligands.
Chemical Reactions Analysis
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involve reagents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, with reagents like sodium hydride or potassium tert-butoxide.
Major Products: These reactions yield products like substituted benzimidazoles, trifluoromethylated derivatives, and nitrile-containing compounds.
Scientific Research Applications
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile can be compared with other benzimidazole derivatives:
Properties
Molecular Formula |
C10H6F3N3 |
---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
3-methyl-2-(trifluoromethyl)benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C10H6F3N3/c1-16-8-4-6(5-14)2-3-7(8)15-9(16)10(11,12)13/h2-4H,1H3 |
InChI Key |
LTHSGPGSLDNPPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C#N)N=C1C(F)(F)F |
Origin of Product |
United States |
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